7-{4-[4-(4-甲氧苯基)哌嗪-1-基]-4-氧代丁基}-6-硫代-6,7-二氢[1,3]二噁杂环[4,5-g]喹唑-8(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups, including a piperazine ring, a quinazolinone group, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the methoxyphenyl group, and the quinazolinone group. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be influenced by its molecular structure .科学研究应用
抗疟研究中的质量控制
该化合物已在抗疟剂质量控制方法的开发中进行了研究。Danylchenko 等人(2018)重点研究了一种相关化合物,即 4-苄基-1-{4-[4-(4-甲氧基苯基)-哌嗪-1-基]-4-氧代丁基}[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮,它显示出有望成为一种抗疟剂。他们开发了质量控制方法,包括溶解度、鉴定、杂质分析和通过电位滴定进行测定 (Danylchenko 等人,2018)。
抗肿瘤和抗病毒特性
El-Sherbeny 等人(2003)合成了一系列喹唑啉衍生物,包括 4-(4-芳基-1-哌嗪基)喹唑啉,它们表现出广谱抗肿瘤活性。他们还发现,一些衍生物对白血病细胞系表现出中等选择性,并具有中等抗 HIV-1 效力 (El-Sherbeny 等人,2003)。
抗菌活性
Bektaş 等人(2007)研究了新型 1,2,4-三唑衍生物,包括含有 4-甲氧基苯甲醛的化合物,并筛选了它们的抗菌活性。其中一些化合物对测试微生物表现出良好或中等活性 (Bektaş 等人,2007)。
作为抗高血压药的潜力
研究还探索了喹唑啉衍生物作为抗高血压药的可能性。Tsai 等人(2001)研究了 DL-017,一种喹唑啉衍生物,在高血压大鼠中的 α1-肾上腺素受体拮抗作用。他们的研究结果表明在治疗高血压方面具有潜在应用 (Tsai 等人,2001)。
作用机制
安全和危害
未来方向
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxyphenylpiperazine with 4-oxobutyl isocyanate to form the intermediate, which is then reacted with 6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one to yield the final product.", "Starting Materials": [ "4-methoxyphenylpiperazine", "4-oxobutyl isocyanate", "6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenylpiperazine with 4-oxobutyl isocyanate in the presence of a suitable solvent and a catalyst to form the intermediate.", "Step 2: Isolation and purification of the intermediate by column chromatography.", "Step 3: Reaction of the intermediate with 6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one in the presence of a suitable solvent and a catalyst to yield the final product.", "Step 4: Isolation and purification of the final product by column chromatography." ] } | |
CAS 编号 |
688054-78-6 |
分子式 |
C24H26N4O5S |
分子量 |
482.56 |
IUPAC 名称 |
7-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H26N4O5S/c1-31-17-6-4-16(5-7-17)26-9-11-27(12-10-26)22(29)3-2-8-28-23(30)18-13-20-21(33-15-32-20)14-19(18)25-24(28)34/h4-7,13-14H,2-3,8-12,15H2,1H3,(H,25,34) |
InChI 键 |
NCBRBIQEMZAFTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。